molecular formula C25H23N5O5 B2368547 (E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 900013-28-7

(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

Cat. No.: B2368547
CAS No.: 900013-28-7
M. Wt: 473.489
InChI Key: PNQFINJASCTOHM-SFQUDFHCSA-N
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Description

(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
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Biological Activity

The compound (E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione is a member of the imidazopurine family and has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction between S-benzyl dithiocarbazate and 3,4-dimethoxybenzaldehyde. The process involves heating the reactants in ethanol with sulfuric acid as a catalyst. The resulting product crystallizes in a specific structure characterized by hydrogen bonding and π-interactions that contribute to its stability.

Table 1: Synthesis Parameters

Parameter Details
Reactants S-benzyl dithiocarbazate, 3,4-dimethoxybenzaldehyde
Solvent Ethanol
Catalyst Concentrated H2SO4
Reaction Time 15 minutes at steam bath
Yield 60%
Crystallization Solvent DMSO

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit significant anticancer properties. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For example:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines. MTT assays indicated a dose-dependent decrease in viability with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Mechanism : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • Case Study 2 : Testing against Gram-positive and Gram-negative bacteria showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
  • Mechanism : The antimicrobial activity is hypothesized to be due to disruption of bacterial cell membranes and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of methoxy groups enhances lipophilicity and facilitates cellular uptake. Additionally:

  • The imidazo ring system is essential for interaction with biological targets.
  • Substituents on the benzyl groups influence the compound's potency and selectivity.

Properties

IUPAC Name

(8E)-6-benzyl-8-[(3,4-dimethoxyphenyl)methylidene]-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-27-21-20(23(32)28(2)25(27)33)30-17(12-16-10-11-18(34-3)19(13-16)35-4)22(31)29(24(30)26-21)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQFINJASCTOHM-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC(=C(C=C4)OC)OC)C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC(=C(C=C4)OC)OC)/C(=O)N(C3=N2)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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